

# An In-depth Technical Guide to 2-Hydroxy-3-methoxychalcone

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## Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

CAS No.: 144100-21-0

Cat. No.: B12050345

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxychalcone**, including its chemical identifiers, synthesis, and an exploration of the biological activities of structurally related compounds. Due to the limited availability of public data on **2-Hydroxy-3-methoxychalcone**, this document also presents information on closely related analogues to provide a contextual understanding of its potential pharmacological profile.

## Core Compound Identification

Identifier	Value	Reference
CAS Number	144100-21-0	[1]
IUPAC Name	(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one	[1]
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	254.28 g/mol	[1][2]

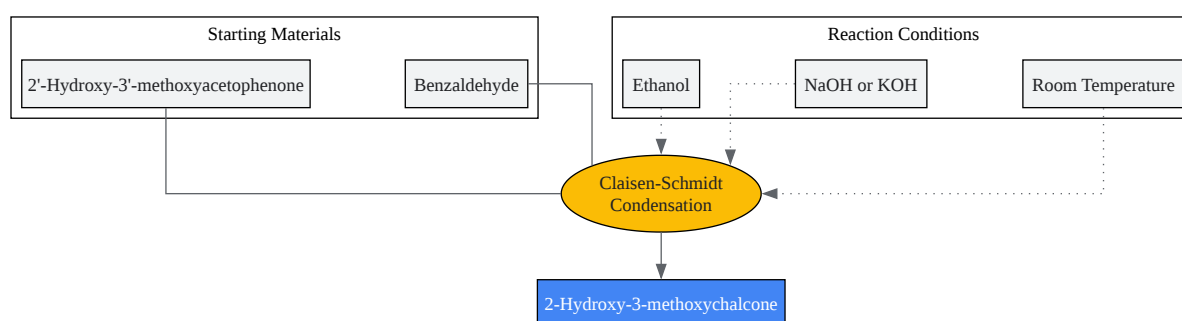
## Synthesis Protocols

The synthesis of 2-hydroxychalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde. While a specific detailed protocol for **2-Hydroxy-3-methoxychalcone** is not readily available, a general procedure can be outlined.

### General Experimental Protocol: Claisen-Schmidt Condensation

A 2'-hydroxyacetophenone and a benzaldehyde are dissolved in an alcoholic solvent, such as ethanol.<sup>[3][4]</sup> An aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to the mixture.<sup>[3][5]</sup> The reaction is typically stirred at room temperature or gently heated for several hours.<sup>[3][6]</sup> Upon completion, the reaction mixture is acidified, often with hydrochloric acid (HCl), to precipitate the chalcone product.<sup>[3]</sup> The resulting solid can then be purified by recrystallization.

For the synthesis of **2-Hydroxy-3-methoxychalcone**, the starting materials would be 2'-hydroxy-3'-methoxyacetophenone and benzaldehyde.



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Caption: General workflow for the synthesis of **2-Hydroxy-3-methoxychalcone**.

## Biological Activities of Structurally Related Chalcones

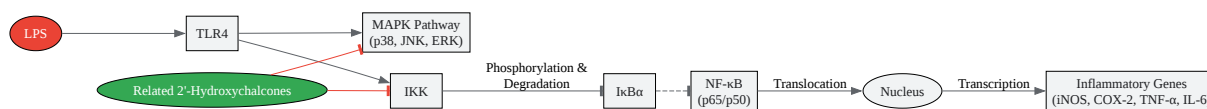
While specific quantitative data for **2-Hydroxy-3-methoxychalcone** is scarce, extensive research has been conducted on its isomers and other closely related derivatives. This data provides valuable insights into the potential biological activities of this class of compounds, particularly in the areas of anti-inflammatory, anticancer, and antioxidant effects.

### Anti-inflammatory Activity

Chalcone derivatives are well-documented for their anti-inflammatory properties, often through the modulation of key signaling pathways.

Compound	Biological Effect	IC <sub>50</sub> /Concentration	Model System	Reference
2'-Hydroxy-3,6'-dimethoxychalcone	Inhibition of NO production	~7.5 $\mu$ M	LPS-stimulated RAW 264.7 cells	[7]
2'-Hydroxy-3,6'-dimethoxychalcone	Decreased iNOS and COX-2 expression	2.5-10 $\mu$ M	LPS-stimulated RAW 264.7 cells	[7]
2'-Hydroxy-3,4,5-trimethoxychalcone	Inhibition of NO production	2.26 $\mu$ M	LPS-activated BV-2 microglial cells	[8]
2'-Hydroxy-4-methoxychalcone	Attenuation of NO, iNOS, and COX-2 levels	Not specified	LPS-stimulated RAW 264.7 macrophages	[8]

These related compounds frequently exert their anti-inflammatory effects by inhibiting the NF- $\kappa$ B and MAPK signaling pathways, which are crucial in the inflammatory response.



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Caption: General anti-inflammatory signaling pathway modulated by related chalcones.

## Anticancer and Cytotoxic Activity

Several chalcone derivatives have demonstrated potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Compound	Biological Effect	IC <sub>50</sub> Value	Cell Line	Reference
2',4-Dihydroxy-3-methoxychalcone	Cytotoxic activity	12.80 µg/mL	HeLa (cervical cancer)	[4]
2',4-Dihydroxy-3-methoxychalcone	Cytotoxic activity	19.57 µg/mL	WiDr (colon cancer)	[4]
2-Hydroxy-4-methoxy-2',3'-benzochalcone	Inhibition of cell proliferation	Not specified	Capan-1 (pancreatic cancer)	[9]
2'-Hydroxy-4-methoxychalcone	Antitumor activity	Not specified	Not specified	[10]

The anticancer effects of these compounds are often linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. Some chalcones have also been shown to inhibit tubulin polymerization, leading to mitotic arrest.[9]

## Antioxidant and Enzyme Inhibitory Activity

The phenolic hydroxyl group in chalcones contributes to their antioxidant properties. Additionally, various chalcone derivatives have been investigated as enzyme inhibitors.

Compound	Biological Activity	IC <sub>50</sub> Value	Assay	Reference
2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone	Inhibition of NO production	1.10 μM	LPS-activated BV-2 microglial cells	[8]
A series of 2'-hydroxychalcones	Acetylcholinesterase inhibition	40-85 μM	Ellman's colorimetric assay	[11]

## Summary and Future Directions

**2-Hydroxy-3-methoxychalcone**, identified by CAS number 144100-21-0, belongs to the chalcone family of compounds which are of significant interest to the scientific community. While direct experimental data on this specific molecule is limited, the available information on its structural analogues suggests a strong potential for biological activity.

The primary route for its synthesis is the Claisen-Schmidt condensation. Based on the activities of related compounds, it is plausible that **2-Hydroxy-3-methoxychalcone** may exhibit anti-inflammatory, anticancer, and antioxidant properties. Further research is required to isolate or synthesize this compound and to perform comprehensive biological evaluations to determine its specific pharmacological profile and mechanisms of action. Such studies would be invaluable for drug discovery and development efforts.

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